molecular formula C22H20ClFN6 B11224550 1-(5-chloro-2-methylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

1-(5-chloro-2-methylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11224550
M. Wt: 422.9 g/mol
InChI Key: NZZJCBZFQBWGIT-UHFFFAOYSA-N
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Description

1-[1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-fluorophenyl)piperazine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes involved in cell cycle regulation .

Preparation Methods

The synthesis of 1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-fluorophenyl)piperazine typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized with the appropriate substituents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .

Industrial production methods for such compounds may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .

Chemical Reactions Analysis

1-[1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

1-[1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-fluorophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to the suppression of tumor cell proliferation . The pathways involved in this process include the regulation of cell cycle checkpoints and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-fluorophenyl)piperazine include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of 1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-fluorophenyl)piperazine lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .

Properties

Molecular Formula

C22H20ClFN6

Molecular Weight

422.9 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C22H20ClFN6/c1-15-6-7-16(23)12-20(15)30-22-17(13-27-30)21(25-14-26-22)29-10-8-28(9-11-29)19-5-3-2-4-18(19)24/h2-7,12-14H,8-11H2,1H3

InChI Key

NZZJCBZFQBWGIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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